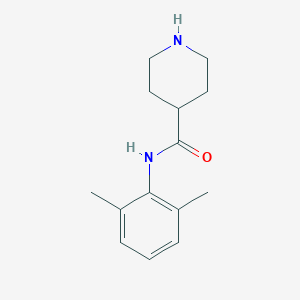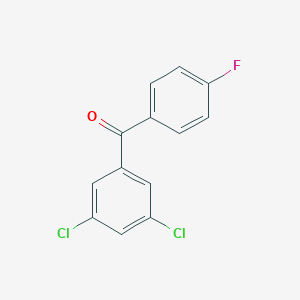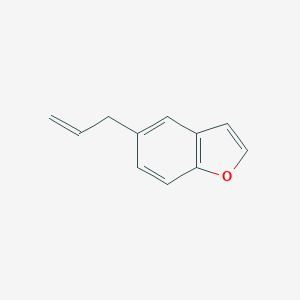
5-Prop-2-enyl-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Prop-2-enyl-1-benzofuran is an organic compound belonging to the benzofuran family, characterized by a benzene ring fused to a furan ring with an allyl group attached at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Prop-2-enyl-1-benzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-allylphenol with a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzofuran ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalytic methods, such as palladium-catalyzed cyclization, may also be employed to improve efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-Prop-2-enyl-1-benzofuran undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzofuran ring can be reduced to form dihydrobenzofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted benzofurans.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.
Major Products:
- Oxidation of the allyl group can yield 5-formylbenzofuran or 5-carboxybenzofuran.
- Reduction of the benzofuran ring can produce 5-allyldihydrobenzofuran.
- Substitution reactions can lead to various 5-substituted benzofuran derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Prop-2-enyl-1-benzofuran involves its interaction with specific molecular targets and pathways:
Molecular Targets: Benzofuran derivatives can interact with enzymes, receptors, and other proteins, modulating their activity.
Comparison with Similar Compounds
Benzofuran: The parent compound without the allyl group.
5-Methylbenzofuran: A similar compound with a methyl group at the 5-position.
5-Phenylbenzofuran: A compound with a phenyl group at the 5-position.
Uniqueness of 5-Prop-2-enyl-1-benzofuran: this compound is unique due to the presence of the allyl group, which imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives. The allyl group can undergo various transformations, making this compound a versatile intermediate in organic synthesis .
Properties
CAS No. |
197314-92-4 |
|---|---|
Molecular Formula |
C11H10O |
Molecular Weight |
158.2 g/mol |
IUPAC Name |
5-prop-2-enyl-1-benzofuran |
InChI |
InChI=1S/C11H10O/c1-2-3-9-4-5-11-10(8-9)6-7-12-11/h2,4-8H,1,3H2 |
InChI Key |
SHYFTNJGSYWYSM-UHFFFAOYSA-N |
SMILES |
C=CCC1=CC2=C(C=C1)OC=C2 |
Canonical SMILES |
C=CCC1=CC2=C(C=C1)OC=C2 |
Synonyms |
Benzofuran, 5-(2-propenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)
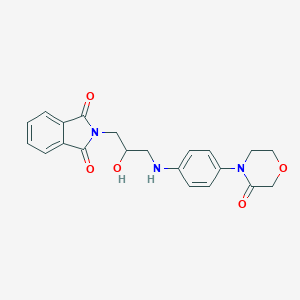
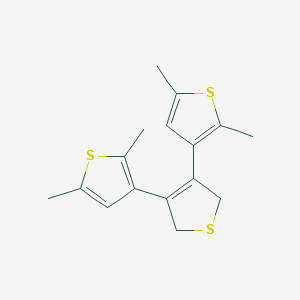
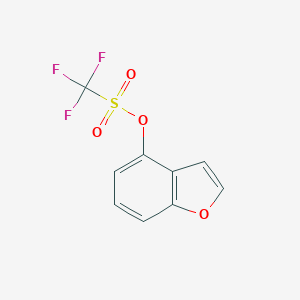

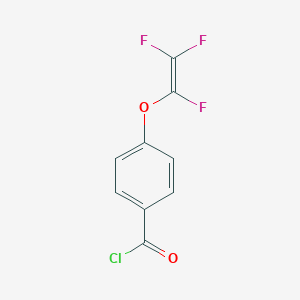

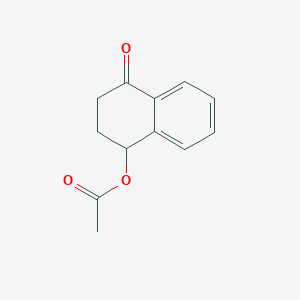
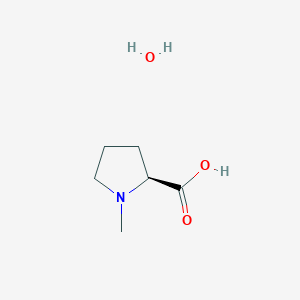
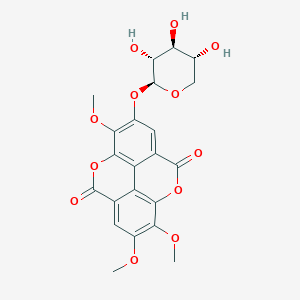
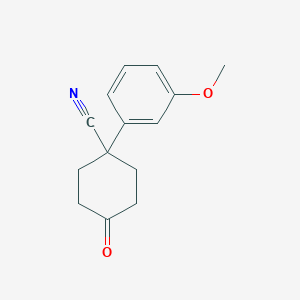
![tert-Butyl 4-(2-oxo-2,4-dihydro-1H-benzo[d][1,3]oxazin-1-yl)piperidine-1-carboxylate](/img/structure/B172717.png)
